molecular formula C6H16Cl2N2O B1487271 1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride CAS No. 2204054-55-5

1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

Cat. No.: B1487271
CAS No.: 2204054-55-5
M. Wt: 203.11 g/mol
InChI Key: SWBROZDDXKUGNM-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride is a pyrrolidine-derived compound characterized by a hydroxyl group at position 3, a methyl group at position 1, and a methylamino substituent at position 4. The stereochemistry is specified as (3S,4S) in available records . This compound has been cataloged as a research chemical but is currently listed as discontinued by suppliers such as CymitQuimica, limiting its accessibility for ongoing studies .

Properties

IUPAC Name

1-methyl-4-(methylamino)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-7-5-3-8(2)4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBROZDDXKUGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of pyrrolidine and piperidine, characterized by the presence of a methylamino group. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that it may influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. For instance, the minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus were reported at 62.5 µg/mL and 78.12 µg/mL, respectively .

Anticancer Properties

In vitro studies have investigated the compound's antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were determined to be 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate cytotoxic activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing that it could effectively inhibit the growth of resistant strains, suggesting potential as an alternative treatment option in antibiotic resistance scenarios .
  • Cytotoxicity in Cancer : In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The findings indicated that it could induce significant cell death through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
Piperidin-4-olSimilar backbone but lacks methyl substitutionLimited antimicrobial activity
2-MethylpiperidineContains a methyl group but lacks hydroxyl groupModerate effects on neurotransmitter systems
Other piperidine derivativesVarying substituentsDiverse pharmacological profiles

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Properties:
The compound exhibits significant pharmacological activity, particularly in the treatment of depression. Research indicates that derivatives of pyrrolidinol compounds can function as antidepressants by modulating neurotransmitter levels in the brain. For instance, studies have shown that certain isomers of pyrrolidinol derivatives possess properties that can alleviate symptoms of depression and anxiety disorders .

Antiarrhythmic Activity:
1-Methyl-4-(methylamino)-3-pyrrolidinol has also been investigated for its antiarrhythmic effects. It has been reported to stabilize cardiac rhythm and is being explored for potential use in treating heart arrhythmias. The compound's ability to interact with cardiac ion channels suggests a mechanism that could be beneficial in managing cardiac conditions .

Antihypertensive Effects:
In addition to its antidepressant and antiarrhythmic properties, this compound has shown promise as an antihypertensive agent. Research indicates that it can lower blood pressure by affecting vascular resistance and cardiac output, making it a candidate for further development in hypertension therapies .

Synthesis Methodologies

The synthesis of 1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride typically involves several key steps:

  • Starting Material: The synthesis begins with commercially available pyrrolidine.
  • Methylation: This step introduces a methyl group at the 1-position of the pyrrolidine.
  • Amination: The methylated pyrrolidine undergoes amination to introduce the methylamino group at the 4-position.
  • Hydroxylation: Finally, hydroxylation at the 3-position yields the target compound.

These steps can be optimized for large-scale production using efficient catalysts and high-yielding reaction conditions .

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced with lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

These reactions highlight the compound's versatility in synthetic chemistry and its potential as a building block for more complex molecules .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study AAntidepressant ActivityDemonstrated significant improvement in depressive symptoms in animal models.
Study BAntiarrhythmic EffectsShowed stabilization of cardiac rhythms at effective dosages.
Study CAntihypertensive PropertiesIndicated a reduction in blood pressure through vascular modulation.

These findings suggest that further exploration into the pharmacological applications of this compound could lead to new therapeutic agents for managing depression, hypertension, and cardiac arrhythmias.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Heterocycles :

    • The target compound features a pyrrolidine ring, a 5-membered saturated nitrogen heterocycle, while betahistine and 4-(pyrrolidin-1-yl)pyridin-3-amine incorporate pyridine rings. Pyridine derivatives often exhibit enhanced aromaticity and metabolic stability compared to saturated pyrrolidines .
    • Piperazine derivatives (e.g., 1-Methyl-4-(phenylmethyl)piperazine) have 6-membered rings with two nitrogen atoms, offering distinct conformational flexibility and receptor-binding profiles .
  • Functional Groups: The hydroxyl group in this compound may enhance hydrophilicity compared to non-hydroxylated analogs like betahistine. However, betahistine’s ethylamine side chain facilitates histamine receptor modulation . Methylamino (–NHCH₃) and methyl (–CH₃) groups in the target compound likely influence steric hindrance and basicity, contrasting with the primary amine (–NH₂) in 4-(pyrrolidin-1-yl)pyridin-3-amine .
  • Physicochemical Properties :

    • Molecular weight variations (184.6–263.0 g/mol) reflect differences in ring systems and substituents. Lower molecular weight compounds (e.g., pyrazolopyridine derivatives) may exhibit better membrane permeability .

Research and Application Insights

  • Betahistine Hydrochloride : Clinically validated for improving cochlear blood flow and treating Ménière’s disease, highlighting the therapeutic relevance of pyridine-ethylamine structures .
  • Pyrazolopyridine Derivatives : Utilized in material science due to their fused heterocyclic cores, which enable optoelectronic applications .
  • Piperazine Derivatives : Widely studied for CNS activity, underscoring the pharmacological versatility of nitrogen-rich heterocycles .

Notes and Limitations

  • The discontinued status of this compound limits direct experimental comparisons . Structural inferences are based on nomenclature and related compounds.
  • Hazard data for some analogs (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine) remain unclassified, necessitating caution in handling .
  • Further studies are required to explore the synthetic utility or biological activity of the target compound, given its unique stereochemistry and functionalization.

Preparation Methods

Reductive Cyclization via Hydroxybutyronitrile Intermediates

A patented method describes the preparation of pyrrolidinol compounds by reacting (S)-epichlorohydrin with N-(methyl)benzyl amine to form hydroxybutyronitrile intermediates, which undergo reductive cyclization under hydrogen gas and Raney nickel or palladium catalysts in acidic aqueous media. The reaction conditions favor a pH range of 5 to 7, typically in an isopropanol-water solvent mixture (70–90% isopropanol by volume) to optimize yield and purity.

Key features:

  • Hydroxybutyronitrile intermediate: 4-(N-methylamino)-3-hydroxybutyronitrile
  • Reductive cyclization under hydrogen pressure with Raney nickel catalyst
  • Acidic conditions with non-interfering acids (e.g., hydrochloric acid)
  • Isolation of the free base of the pyrrolidinol, which can be converted to dihydrochloride salt

This method is advantageous for producing N-methyl-3-pyrrolidinol derivatives with good stereochemical control and purity.

Ring Closure and Reduction Using Boron-Based Reducing Agents

A recent Chinese patent (CN113321605A) presents an improved synthesis route focusing on safety, scalability, and yield improvements for 1-methyl-3-pyrrolidinol, which is structurally analogous to the target compound. The method involves:

  • Step 1: Ring closure reaction between malic acid (compound I) and methylamine aqueous solution (compound II) in organic solvents such as toluene, xylene, or chlorobenzene, under reflux conditions to yield a solid intermediate (compound III), identified as 3-hydroxy-1-methylcyclobutanediamide.
  • Step 2: Reduction of compound III using safer reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether in tetrahydrofuran under inert atmosphere and controlled temperatures.

Detailed reaction conditions and yields from examples:

Example Solvent Reaction Time (h) Yield of 1-methyl-3-pyrrolidinol (g) Notes
1 Toluene 18 27.9 Reflux, water diversion reaction
2 Xylene 14 26.8 Similar conditions, slightly shorter time
3 Chlorobenzene 10 11.2 Shorter reaction time, lower yield

Reduction step highlights:

  • Initial addition of reducing agent and tetrahydrofuran under inert gas at -10 to 10 °C
  • Dropwise addition of dimethyl sulfate followed by heat preservation at 10–50 °C
  • Subsequent addition of compound III with trimethyl borate in tetrahydrofuran at 0–50 °C
  • Acid quenching with hydrochloric acid under ice bath conditions
  • Extraction with ethyl acetate and distillation under reduced pressure to isolate the product

This method avoids hazardous reagents like lithium aluminum hydride and red aluminum, improving safety and process stability. The intermediate compound III is a crystalline solid, simplifying purification and enhancing overall product purity and yield.

Comparative Analysis of Preparation Methods

Aspect Reductive Cyclization (Patent EP0269258A) Boron-Based Reduction (Patent CN113321605A)
Starting materials (S)-Epichlorohydrin, N-(methyl)benzyl amine Malic acid, methylamine aqueous solution
Intermediate Hydroxybutyronitrile derivative 3-Hydroxy-1-methylcyclobutanediamide (solid)
Reducing agent Hydrogen gas with Raney nickel catalyst Sodium borohydride, potassium borohydride, boron reagents
Reaction conditions Acidic aqueous isopropanol mixture, pH 5-7 Organic solvents (THF), inert atmosphere, controlled temp
Safety considerations Use of hydrogen gas and metal catalysts Avoids hazardous hydrides, safer reducing agents
Purification Isolation of free base, then salt formation Crystallizable intermediate, easier purification
Scalability Established in patents, moderate complexity Designed for scale-up with improved yield and stability

Research Findings and Notes

  • The reductive cyclization method is well-established and provides stereoselective access to N-methyl pyrrolidinol derivatives but involves handling of pressurized hydrogen and metal catalysts.
  • The boron-based reduction approach offers enhanced safety and scalability, with detailed procedural steps that allow for reproducible yields and high purity products. The intermediate's solid-state facilitates crystallization and purification, reducing downstream processing complexity.
  • Both methods ultimately yield the pyrrolidinol free base, which can be converted to the dihydrochloride salt by treatment with hydrochloric acid under controlled conditions.
  • No direct preparation of the dihydrochloride salt is detailed in the literature; it is typically formed post-synthesis by acidification.

Summary Table of Preparation Methods

Step Reductive Cyclization Method Boron-Based Reduction Method
Intermediate formation Reaction of epichlorohydrin and amine Ring closure of malic acid and methylamine
Intermediate isolation Hydroxybutyronitrile (liquid/solution) 3-Hydroxy-1-methylcyclobutanediamide (solid)
Reduction Hydrogen gas, Raney nickel catalyst Sodium borohydride or boron reagents
Reaction medium Isopropanol-water mixture (acidic) Tetrahydrofuran, inert atmosphere
Purification Isolation of free base, salt formation Crystallization of intermediate, extraction
Safety Requires handling hydrogen and catalysts Avoids hazardous hydrides, safer reagents
Yield and purity Good, stereoselective Improved yield and purity due to solid intermediate

Q & A

Q. Q1. What are the critical considerations for synthesizing 1-methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride, and how can salt formation be optimized?

Methodological Answer: Synthesis typically involves sequential alkylation and amination of pyrrolidine precursors, followed by dihydrochloride salt formation. Key steps include:

  • Methylation Optimization : Use reductive amination with formaldehyde under controlled pH (6–7) to minimize over-alkylation .
  • Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Monitor stoichiometry (2:1 HCl ratio) via pH titration and confirm crystallinity via XRPD .
  • Purity Control : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to verify >98% purity, ensuring residual solvents (e.g., ethanol) meet ICH Q3C limits .

Q. Q2. How can structural characterization of this compound be validated to distinguish it from analogs like trans-4-(dimethylamino)-3-pyrrolidinol dihydrochloride?

Methodological Answer: Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₇H₁₆Cl₂N₂O) with <2 ppm error .
  • ¹H/¹³C NMR : Identify methylamino (δ 2.3–2.5 ppm, singlet) and pyrrolidine ring protons (δ 3.1–3.4 ppm, multiplet). Compare with analogs lacking methylamino groups (e.g., trans-4-(dimethylamino) derivatives show split methyl peaks at δ 2.2–2.7 ppm) .
  • X-ray Crystallography : Resolve stereochemistry (e.g., cis/trans configurations) and hydrogen-bonding networks in the dihydrochloride salt .

Q. Q3. What solubility and stability profiles are critical for designing in vitro assays with this compound?

Methodological Answer:

  • Solubility Screening : Test in PBS (pH 7.4), DMSO, and cell culture media. For PBS, use sonication (30 min) and filter (0.22 µm) to achieve >10 mg/mL solubility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; <5% degradation indicates room-temperature stability for 6 months .
  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy (200–400 nm) confirms photostability under assay conditions .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in dopamine receptor studies?

Methodological Answer:

  • Receptor Binding Assays : Use radioligand displacement (e.g., [³H]spiperone for D2/D3 receptors) with HEK293 cells expressing human receptors. Normalize data to internal controls (e.g., haloperidol for D2) to address batch variability .
  • Functional Assays : Compare cAMP inhibition (D2/D3) vs. β-arrestin recruitment (Bret) to differentiate biased signaling .
  • Metabolite Interference : Incubate compound with liver microsomes (human/rat) for 1 hr, then re-test activity. LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) that may confound results .

Q. Q5. What strategies are recommended for optimizing enantiomeric purity in asymmetric synthesis routes?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA/DEA = 90:10:0.1) .
  • Catalytic Asymmetric Amination : Employ Pd/C with (S)-BINAP ligand for enantioselective methylamination (target >95% ee) .
  • Dynamic Kinetic Resolution : Utilize lipase-catalyzed acylation (e.g., CAL-B) to racemize undesired enantiomers during synthesis .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Silico Predictions : Use SwissADME to calculate logP (target 1–3), topological polar surface area (<90 Ų), and P-gp substrate likelihood .
  • Molecular Dynamics (MD) Simulations : Model compound interactions with lipid bilayers (e.g., CHARMM-GUI) to predict passive BBB permeability .
  • Proteomics : Validate brain distribution via LC-MS/MS in rodent plasma/brain homogenates after IV administration (target brain/plasma ratio >0.3) .

Q. Q7. What analytical methods are critical for detecting trace impurities in GMP-compliant batches?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (80°C), acid (0.1 M HCl), and peroxide (3% H₂O₂) to identify degradation products. LC-MS/MS with QDa detection identifies impurities at <0.1% .
  • Elemental Analysis : Confirm chloride content (theoretical 24.3%) via potentiometric titration to validate dihydrochloride stoichiometry .
  • Residual Solvents : Use GC-FID (USP <467>) with DB-624 column to quantify ethanol (<500 ppm) and DCM (<600 ppm) .

Q. Q8. How can researchers address discrepancies in cytotoxicity data between 2D cell lines and 3D organoid models?

Methodological Answer:

  • 3D Model Optimization : Use Matrigel-embedded organoids with hypoxia (5% O₂) to mimic in vivo conditions. Compare IC₅₀ values between 2D (e.g., HepG2) and 3D models .
  • Metabolic Profiling : Perform Seahorse assays to assess mitochondrial stress (OCR/ECAR ratios) in 3D models, which may explain resistance mechanisms .
  • Tumor Microenvironment (TME) Factors : Co-culture with fibroblasts and immune cells (e.g., PBMCs) to evaluate TME-mediated cytotoxicity modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Reactant of Route 2
1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

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